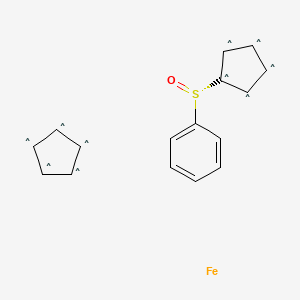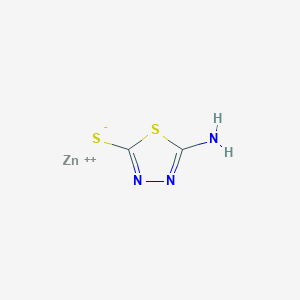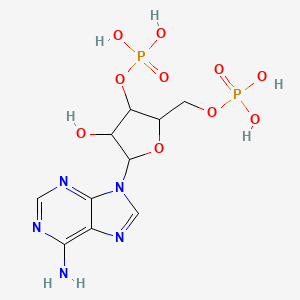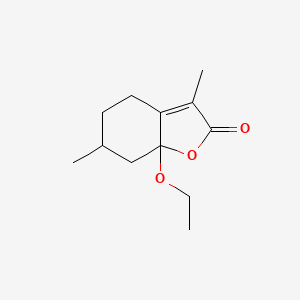
7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a tetrahydrobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one typically involves the following steps:
Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a phenol derivative, with an appropriate reagent under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves reacting the benzofuran core with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group or the methyl groups are oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the benzofuran core to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7a-Hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one: Similar structure but with a hydroxy group instead of an ethoxy group.
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one: Lacks the ethoxy group.
4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one: Different core structure but similar functional groups.
Uniqueness
7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
7a-ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C12H18O3/c1-4-14-12-7-8(2)5-6-10(12)9(3)11(13)15-12/h8H,4-7H2,1-3H3 |
InChI Key |
VGPIAPJTZFZQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CC(CCC1=C(C(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


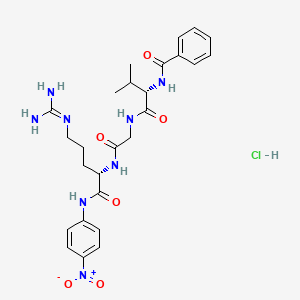
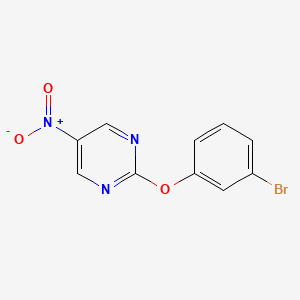
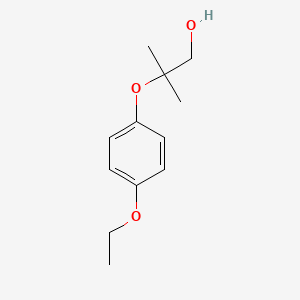
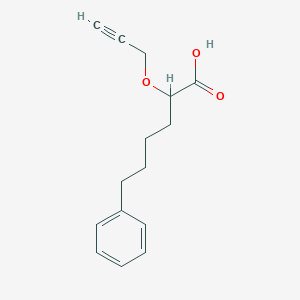
![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)

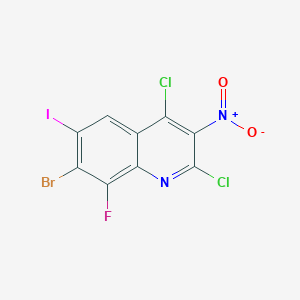

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
